molecular formula C20H12N2Na2O11S3 B1142854 Hydroxy naphthol blue disodium salt CAS No. 165660-27-5

Hydroxy naphthol blue disodium salt

Cat. No. B1142854
CAS RN: 165660-27-5
M. Wt: 598.49
InChI Key:
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Description

Hydroxy naphthol blue disodium salt, a derivative of naphthol, is a compound utilized in various scientific applications due to its unique chemical properties. It falls under the category of naphthoquinones, compounds known for their redox properties and participation in biological oxidative processes (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).

Synthesis Analysis

The synthesis of related naphthol compounds involves multiple routes, such as alkaline fusion of sodium salts, photocatalytic oxidation, and cyclization processes. The photocatalytic hydroxylation method is particularly noted for its simplicity and eco-friendliness (Zhang You-lan, 2005).

Molecular Structure Analysis

Naphthoquinones, including derivatives similar to this compound, have molecular structures that confer unique redox properties, facilitating various biological processes. Their structure-activity relationships have been extensively studied, showing the significance of their molecular configuration in their biological roles (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).

Chemical Reactions and Properties

Hydroxy naphthol derivatives engage in protolytic dissociation and exhibit enhanced acidity in excited states, affecting their chemical behavior significantly. This increased acidity in excited states compared to the ground state underscores their potential in various chemical applications (B. Szczepanik, 2015).

Physical Properties Analysis

The physical properties of naphthol derivatives, such as this compound, include their solubility, crystal morphology, and thermal behavior. These properties are crucial for their applications in organic electronics and other scientific fields (Dorota Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as their reactivity, stability, and redox behavior, are integral to their wide range of applications. These properties are largely determined by their molecular structure and the presence of specific functional groups (G. Noirbent & F. Dumur, 2020).

Scientific Research Applications

  • Complexometric Titration of Calcium : Hydroxy naphthol blue has been used as an effective indicator in the complexometric titration of calcium with EDTA. This method is noted for its simplicity, accuracy, and speed, especially compared to conventional oxalate procedures (Goettsch, 1965).

  • Binding with Transition Metal Ions : This compound binds more strongly to transition metal ions than to alkaline earth ions. It forms 1:1 complexes with all studied metal ions, offering a lower detection limit for transition metals based on spectrophotometric analysis, making it suitable for metal determination down to the ng/ml level (Brittain, 1978).

  • Official Calcium Assays : Hydroxy naphthol blue was selected as the indicator of choice for the official compendia (“National Formulary” and “United States Pharmacopeia”) for the assay of official calcium salts (Butler, Maurina, Morecombe, 1965).

  • Measurement of Calcium in Serum and Urine : The compound is used as an indicator in the chelometric measurement of calcium with EDTA, demonstrating a distinct color change at the endpoint in the titration of aqueous solutions, serum, and urine samples (Catledge, Biggs, 1965).

  • DNA Determination : A method for the determination of Deoxyribonucleic acid (DNA) was established based on the sensitizing effect of hydroxy naphthol blue disodium salt on Resonance Light-Scattering (RLS) intensity (Long Yun-fei, 2010).

  • Colorimetric Detection in Gene Amplification : Hydroxy naphthol blue is used for colorimetric assay of Loop-mediated isothermal amplification (LAMP) reaction, indicating a positive reaction by a color change from violet to sky blue, and suitable for high-throughput DNA and RNA detection (Goto et al., 2009).

  • Spectrophotometric and Fluorometric Reagent for the Uranyl Ion : Hydroxy naphthol blue serves as a spectrophotometric and fluorometric reagent for the uranyl ion, allowing for the determination of uranyl ion to low concentration levels (Brittain, 1977).

properties

IUPAC Name

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDDXLRAJOPBIR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2Na2O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657542
Record name Disodium 3-hydroxy-4-[2-(2-oxo-4-sulfonatonaphthalen-1(2H)-ylidene)hydrazinyl]-7-sulfonaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165660-27-5
Record name Disodium 3-hydroxy-4-[2-(2-oxo-4-sulfonatonaphthalen-1(2H)-ylidene)hydrazinyl]-7-sulfonaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy Naphthol Blue, disodium salt
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Q & A

Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?

A1: this compound itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.

Q2: What types of DNA were studied with this method, and what were the detection limits?

A2: The research focused on two types of DNA: fsDNA and ctDNA. Using this compound and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.

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